5-(chloromethyl)-1-phenyl-1H-tetrazole
Overview
Description
Scientific Research Applications
Synthesis and Functionalization
5-substituted tetrazoles, including 5-(chloromethyl)-1-phenyl-1H-tetrazole, are widely utilized in organic and medicinal chemistry due to their versatile applications. These compounds serve as advantageous intermediates in the synthesis of other heterocycles and are employed as activators in oligonucleotide synthesis. Their significance extends to drug design, where they are valued as non-classical bioisosteres of carboxylic acids, offering similar acidities but with enhanced lipophilicities and metabolic resistance. The synthesis of 5-substituted tetrazoles involves various methods, including those based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides, highlighting their broad utility in chemical synthesis (Roh, Vávrová, & Hrabálek, 2012).
Green Chemistry Applications
The compound finds its application in green chemistry as demonstrated by the design of a heterogeneous and recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole. This novel catalyst, characterized by its high activity and stability, facilitates the synthesis of 1-carbamoyl-1-phenylureas via an eco-friendly, one-pot procedure in aqueous media. The process is distinguished by its high yields, short reaction times, and simple work-up, contributing to the sustainable aspects of chemical synthesis (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
Coordination Chemistry and Materials Science
In coordination chemistry, tetrazole derivatives, including those with 5-(chloromethyl)-1-phenyl-1H-tetrazole, are employed as nitrogen-containing heterocyclic ligands. They are crucial for developing new materials with potential applications in various fields such as electronics, catalysis, and photonics. The ability of these compounds to form complex structures with metals contributes to the advancement of materials science and engineering (Aminimanesh & Shirian, 2017).
Antimicrobial and Antibacterial Studies
Tetrazole derivatives, including 5-(chloromethyl)-1-phenyl-1H-tetrazole, have shown promise in antimicrobial and antibacterial studies. The synthesis and characterization of novel 1-phenyl-1H-tetrazole-5-thiol derivatives have demonstrated significant potential in combating bacterial strains such as E. Coli and Staphylococcus aureus, showcasing the compound's application in developing new antibacterial agents (Mekky & Thamir, 2019).
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1-phenyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASHDYDHJFKPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383142 | |
Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-phenyl-1H-tetrazole | |
CAS RN |
64473-40-1 | |
Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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